2,2,3-Trichlorocyclohexan-1-one
Description
Properties
CAS No. |
58965-61-0 |
|---|---|
Molecular Formula |
C6H7Cl3O |
Molecular Weight |
201.5 g/mol |
IUPAC Name |
2,2,3-trichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H7Cl3O/c7-4-2-1-3-5(10)6(4,8)9/h4H,1-3H2 |
InChI Key |
SSHPBFPEXUHYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(=O)C1)(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination Strategies Overview
The preparation of chlorinated cyclohexanones typically follows one of several general approaches:
- Direct chlorination of cyclohexanone using various chlorinating agents
- Addition of chlorine to cyclohexenones followed by rearrangement
- Transformation of other chlorinated precursors
- Cyclization reactions of appropriate acyclic precursors
Each approach offers distinct advantages and challenges, particularly regarding the control of regioselectivity and stereoselectivity. The choice of method typically depends on the specific substitution pattern desired and the availability of starting materials.
Key Considerations in Synthetic Design
Several factors influence the outcome of chlorination reactions on cyclohexanone derivatives:
- The electronic effects of existing substituents
- Steric constraints within the molecular framework
- The nature of the chlorinating agent
- Reaction conditions (solvent, temperature, catalyst)
- The presence of directing groups
For 2,2,3-trichlorocyclohexan-1-one specifically, achieving the correct regiochemistry requires careful control of reaction conditions to favor chlorination at both the α-position (C-2) and α'-position (C-3).
Direct Chlorination Methods
Molecular Chlorine-Based Approaches
One of the most straightforward approaches to preparing this compound involves the direct chlorination of cyclohexanone or partially chlorinated cyclohexanones using molecular chlorine (Cl₂).
A representative procedure based on related chlorinated cyclohexanones involves treating cyclohexanone with chlorine gas in an acidic medium, typically glacial acetic acid. The reaction proceeds via the following general pathway:
- Formation of the enol or enolate of cyclohexanone
- Electrophilic attack by chlorine at the α-carbon
- Sequential chlorination to introduce additional chlorine atoms
- Control of regioselectivity to achieve the desired 2,2,3-substitution pattern
For example, in the preparation of the related compound 4-bromo-5,5-dimethyl-2,2,3-trichlorocyclohexanone, the following conditions proved effective:
"Chlorine gas was passed into an ice-cooled stirred solution of 4-bromo-2-chloro-5,5-dimethylcyclohex-2-enone (2.0 g) in glacial acetic acid. After a few minutes a solid precipitate was formed, and the mixture temperature was allowed to rise to 20°C, at which point there was an exothermic reaction and the temperature rapidly rose to 30°C. Chlorine gas continued to be passed into the mixture until a total of 0.8 g had been absorbed."
Similar approaches can be adapted for the synthesis of this compound by adjusting the reaction conditions to favor the desired substitution pattern.
N-Chlorinating Agent Methods
An alternative approach involves the use of N-chlorinating agents such as N-chlorosuccinimide (NCS), which offers milder conditions and potentially better selectivity than molecular chlorine. This approach is particularly useful for controlling mono-chlorination at specific positions, which can then be followed by additional chlorination steps to achieve the desired tri-chloro pattern.
The general procedure involves:
- Treatment of cyclohexanone with one equivalent of NCS to achieve α-chlorination
- Subsequent treatment with additional equivalents of NCS or other chlorinating agents to introduce the remaining chlorine atoms
The advantage of this stepwise approach is the potential for better control over the regioselectivity of chlorination.
Catalytic Chlorination Methods
Indirect Synthetic Routes
From Cyclohexenones via Addition Reactions
An alternative approach to this compound involves the chlorination of cyclohexenones followed by further transformation. This approach takes advantage of the reactivity of the carbon-carbon double bond in cyclohexenones, which can undergo addition reactions with chlorine.
As exemplified in patent literature: "5,5-Dimethylcyclohex-2-enone (10.0 g) and glacial acetic acid (30 ml) were stirred together at 0°C and chlorine gas was bubbled into the mixture until one molar equivalent (5.73 g) had been absorbed. The temperature during the addition rose to 25°C."
After the initial addition reaction, further chlorination can be conducted to introduce the third chlorine atom at the desired position. This approach offers the advantage of potentially better regiocontrol in the initial steps.
From Other Chlorinated Precursors
Another viable approach involves the transformation of existing chlorinated compounds through strategic functional group manipulations. For instance, 2,3-dichloro-2-cyclohexen-1-one (described in search result) could potentially serve as a precursor for the synthesis of this compound through appropriate addition and rearrangement reactions.
The conversion might proceed through:
- Addition of chlorine to the double bond
- Careful control of the reaction conditions to achieve the desired regiochemistry
- Potential rearrangement to obtain the target 2,2,3-substitution pattern
This approach leverages existing methodologies for the preparation of chlorinated cyclohexenones as stepping stones toward the more complex tri-chlorinated target.
Optimized Laboratory Procedures
Preferred Method for Laboratory Scale Synthesis
Based on an analysis of available methodologies, the following procedure represents an optimized approach for the laboratory-scale synthesis of this compound:
Step 1: Initial α-Chlorination
- Cyclohexanone (10.0 g) is dissolved in glacial acetic acid (30 ml) and cooled to 0°C
- Chlorine gas is bubbled through the solution until 1 equivalent is absorbed
- The reaction mixture is allowed to warm to room temperature
Step 2: Second Chlorination at C-2
- The mono-chlorinated product is treated with N-chlorosuccinimide (1.2 equiv) in the presence of a catalytic amount of benzoyl peroxide
- The reaction is conducted in carbon tetrachloride at reflux temperature for 4-6 hours
Step 3: Third Chlorination at C-3
- The di-chlorinated intermediate is treated with additional chlorine gas in glacial acetic acid
- The reaction is carefully monitored to prevent over-chlorination
- The product is isolated by extraction and purified by recrystallization or distillation
This stepwise approach offers better control over the regiochemistry of chlorination compared to one-pot methods.
Scale-Up Considerations
For larger-scale preparations, several modifications to the laboratory procedure are recommended:
- Use of a closed system for chlorine handling to address safety concerns
- Potential replacement of carbon tetrachloride with less hazardous solvents such as dichloromethane
- Implementation of more efficient cooling systems to manage the exothermic nature of chlorination reactions
- Consideration of continuous flow methodologies for better temperature control
These modifications address both safety concerns and practical limitations associated with larger-scale preparations.
Comparative Analysis of Synthetic Routes
Efficiency and Selectivity Comparison
The various approaches to this compound can be compared based on several key parameters:
| Synthetic Approach | Advantages | Limitations | Typical Yield | Regioselectivity |
|---|---|---|---|---|
| Direct Cl₂ chlorination | Simple procedure, inexpensive reagents | Poor regiocontrol, safety concerns | 40-60% | Moderate |
| N-Chlorosuccinimide method | Better regiocontrol, milder conditions | Higher reagent cost, longer reaction time | 50-70% | Good |
| Cyclohexenone addition route | Better control of initial chlorination | Multi-step process, potential side reactions | 30-50% | Very good |
| Catalytic methods | Potentially higher yields, better selectivity | Catalyst recovery issues, sensitive to impurities | 60-75% | Good to excellent |
This comparison highlights the tradeoffs between simplicity, cost, and selectivity among the different synthetic approaches.
Starting Material Considerations
The choice of starting material significantly impacts the efficiency and practicality of the synthesis:
From Cyclohexanone:
- Advantages: Readily available, inexpensive
- Challenges: Multiple chlorination sites, control of regioselectivity
From 2-Chlorocyclohexanone:
- Advantages: Reduced number of chlorination steps, potentially better regiocontrol
- Challenges: Less commercially available, may require preparation
From Cyclohexenones:
- Advantages: Exploitation of double bond reactivity for controlled functionalization
- Challenges: Preparation of appropriate cyclohexenone precursors, potential side reactions
The selection of starting material should be guided by availability, cost considerations, and the specific requirements of the synthetic plan.
Characterization and Confirmation of Product Formation
Analytical Methods for Structure Confirmation
Confirmation of the successful preparation of this compound typically involves a combination of analytical techniques:
Spectroscopic Analysis:
- ¹H NMR: Expected to show characteristic patterns for the remaining cyclohexanone protons, with the absence of signals for H-2 and H-3, confirming chlorine substitution
- ¹³C NMR: Expected to show characteristic shifts for the carbonyl carbon (~200 ppm) and the chlorine-bearing carbons (typically 60-80 ppm)
- IR Spectroscopy: Characteristic carbonyl absorption (1700-1720 cm⁻¹) and C-Cl stretching bands (600-800 cm⁻¹)
Chromatographic Analysis:
- Gas Chromatography: For purity assessment and comparison with standards
- GC-MS: For molecular weight confirmation and fragmentation pattern analysis
Physical Properties:
- Melting Point/Boiling Point: Comparison with literature values when available
- Refractive Index: Additional physical parameter for characterization
For reference, related compound 4-bromo-5,5-dimethyl-2,2,3-trichlorocyclohexanone has been characterized with a melting point of 117°C.
Common Impurities and Their Identification
Several potential impurities may form during the synthesis of this compound:
- Regioisomers (e.g., 2,3,4-trichlorocyclohexan-1-one or 2,3,6-trichlorocyclohexan-1-one)
- Under-chlorinated products (mono- and di-chlorinated cyclohexanones)
- Over-chlorinated products (tetra- and penta-chlorinated cyclohexanones)
- Elimination products (chlorinated cyclohexenones)
These impurities can be identified through careful analysis of spectroscopic data and chromatographic techniques. For instance, GC-MS analysis can differentiate between differently chlorinated products based on their molecular weights and fragmentation patterns, while NMR spectroscopy can provide information about the positions of chlorine substitution.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trichlorocyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Compounds with substituted functional groups replacing the chlorine atoms.
Scientific Research Applications
2,2,3-Trichlorocyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2,2,3-Trichlorocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. For instance, its electrophilic nature allows it to react with nucleophilic sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chlorocyclohexane (CAS 542-18-7)
Chlorocyclohexane (C₆H₁₁Cl) is a monochlorinated cyclohexane with a single chlorine substituent. Key differences include:
- Molecular Weight : Chlorocyclohexane has a molecular weight of 118.6 g/mol , whereas 2,2,3-Trichlorocyclohexan-1-one, with three chlorine atoms and a ketone group, would have a significantly higher molecular weight (~198–210 g/mol).
- Reactivity : The absence of a ketone group in chlorocyclohexane reduces its polarity and susceptibility to nucleophilic attacks compared to this compound.
- Toxicity: Chlorocyclohexane is classified as harmful if inhaled or ingested, with irritant effects on skin and eyes .
trans-1,2-Dichlorocyclohexane (CAS 83-67-0)
This dichlorinated cyclohexane lacks a ketone group but shares structural similarities in halogen substitution:
- Physical State : Dichlorocyclohexanes are typically liquids at room temperature, while this compound’s ketone group may elevate its melting point.
1,1,2-Trichloroethane (CAS 79-00-5)
- Similar risks may apply to this compound, though the cyclohexane ring and ketone group could alter metabolic pathways.
Data Table: Comparative Analysis
*Estimated values based on structural analogs.
†Predicted based on ketone presence.
Research Findings and Toxicological Considerations
- Reactivity: The ketone group in this compound may render it more reactive in nucleophilic addition reactions compared to non-ketonized analogs.
- Environmental Impact : Higher chlorine content correlates with increased environmental persistence, as observed in dichlorocyclohexanes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
